molecular formula C18H17N7O5S B13826257 N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

Cat. No.: B13826257
M. Wt: 443.4 g/mol
InChI Key: MXIUGLOCFIABCE-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt (CAS: 148440-81-7), commonly known as thioperamide maleate, is a synthetic compound with the molecular formula C15H24N4S·C4H4O4 and a molecular weight of 408.51 g/mol . It is structurally characterized by a piperidine ring substituted with a cyclohexylcarbothioamide group and an imidazole moiety, combined with a maleate counterion .

Pharmacological Role:
Thioperamide maleate is a potent and selective histamine H3 receptor antagonist with inverse agonist activity. It exhibits high blood-brain barrier permeability, making it valuable for studying central nervous system (CNS) disorders such as cognitive impairment, Parkinson’s disease, and neurogenesis . Its H3 receptor antagonism reduces histamine autoinhibition, enhancing neurotransmitter release (e.g., acetylcholine, dopamine) .

Properties

Molecular Formula

C18H17N7O5S

Molecular Weight

443.4 g/mol

IUPAC Name

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzenecarbothioamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

MXIUGLOCFIABCE-BTJKTKAUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Research Findings on Synthesis and Activity

  • The compound is derived from thioperamide, the first selective H3 antagonist, by modifying the cyclohexyl thiourea moiety and maintaining the piperidine-imidazole core.
  • Studies demonstrated that replacing the cyclohexyl thiourea with other moieties affected biological activity, confirming the importance of the carbothioamide structure for receptor binding.
  • Ring-opened analogues or replacements of the piperidine-imidazole system with histamine or thiomethyl homologues showed reduced activity, underscoring the synthetic design’s precision.
  • The maleate salt form improves the compound's pharmacokinetic profile, facilitating in vivo studies and receptor affinity assays.

Summary Table of Synthesis Parameters and Biological Implications

Parameter Description
Starting Material Histamine or substituted histamine derivatives
Key Intermediate 4-(1H-imidazol-4-yl)piperidine
Functional Group Introduction Carbothioamide via thiophosgene reaction with cyclohexylamine
Salt Formation Maleate salt formed by reaction with maleic acid
Yield Range 65–95% across synthesis steps
Characterization Techniques NMR, IR, MS, elemental analysis, HPLC
Biological Relevance Selective H3 receptor antagonist with potential CNS activity
Structural Activity Insights Cyclohexyl thiourea critical for activity; substitutions on imidazole ring modulate potency

Chemical Reactions Analysis

Types of Reactions

Thioperamide maleate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Soluble in ethanol (10 mg/mL), DMSO (25 mg/mL), and DMF (30 mg/mL) .
  • Storage : Stable at -20°C for up to 12 months .

Comparison with Similar Compounds

The following table compares thioperamide maleate with structurally or functionally related compounds, primarily focusing on H3/H4 receptor antagonists and other antihistamines:

Parameter Thioperamide Maleate JNJ-7777120 JNJ 10191584
CAS Number 148440-81-7 N/A N/A
Molecular Formula C15H24N4S·C4H4O4 C15H18ClN3O2 C13H14ClN5O
Molecular Weight 408.51 g/mol ~300 g/mol (estimated) ~305 g/mol (estimated)
Receptor Selectivity H3 antagonist (Ki < 10 nM) ; weak H4 inhibition H4 antagonist (IC50 = 4.5 nM) H4 antagonist (IC50 = 6.3 nM)
Blood-Brain Barrier Penetration High Limited (peripheral action) Limited (peripheral action)
Key Applications Neurogenesis, Parkinson’s disease, convulsion modulation Inflammation, allergic responses Immune cell oxidative burst inhibition

Structural and Functional Differences

  • Thioperamide vs. JNJ Compounds :

    • Thioperamide’s imidazole-piperidine scaffold enables dual H3/H4 modulation, whereas JNJ-7777120 and JNJ 10191584 (benzimidazole derivatives) are selective for H4 receptors .
    • Thioperamide’s CNS activity contrasts with the peripheral focus of JNJ compounds, which target immune cells like neutrophils and macrophages .
  • Thioperamide vs. Its maleate salt formulation enhances solubility compared to freebase analogs .

Pharmacological Efficacy

  • Thioperamide : Reduces seizure duration in murine convulsion models at 10–30 mg/kg doses . Enhances cognitive function in Parkinson’s models via dopamine modulation .
  • JNJ Compounds: Inhibit oxidative burst in phagocytes at nanomolar concentrations, suggesting utility in inflammatory diseases .

Research Findings and Discrepancies

  • Molecular Formula Conflict: erroneously lists the formula as C14H13N7OS, conflicting with consensus data . This may stem from a database error or misannotation.
  • Receptor Selectivity : Thioperamide’s weak H4 inhibition (IC50 ~200 nM) contrasts with its potent H3 antagonism, underscoring its preferential use in CNS studies .

Biological Activity

N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt, commonly known as thioperamide maleate salt , is a synthetic compound notable for its pharmacological properties, particularly as a histamine H3 receptor antagonist . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28N4O4S
  • Molecular Weight : 416.52 g/mol
  • CAS Number : 148440-81-7

The compound's structure features a cyclohexyl group, an imidazole ring, and a piperidine moiety, which contribute to its interaction with various biological systems and its ability to cross the blood-brain barrier effectively.

Thioperamide maleate salt primarily functions as a histamine H3 receptor antagonist , which leads to several biological effects:

  • Enhanced Neurotransmitter Release : By blocking H3 receptors, thioperamide increases the release of neurotransmitters such as acetylcholine and norepinephrine , which can enhance cognitive functions and memory retention.
  • Modulation of Neurotransmitter Systems : Beyond histamine receptors, thioperamide also influences dopaminergic and serotonergic pathways, indicating its potential role in mood regulation and anxiety disorders .

Cognitive Enhancement

Research has demonstrated that thioperamide can mitigate learning deficits induced by scopolamine in animal models. This suggests its potential application in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.

Sympathetic Nervous System Modulation

Thioperamide has been shown to modulate sympathetic nervous system activity, which may impact metabolic processes in adipose tissue. This could have implications for obesity and metabolic syndrome management.

Comparative Analysis with Other Compounds

Thioperamide shares structural similarities with other histamine H3 antagonists. Below is a comparison table highlighting key properties:

Compound NameStructureKey PropertiesUnique Features
CiproxifanC17H22N2SHistamine H3 antagonistSelective for H3 receptors
PitolisantC17H21F2N2OHistamine H3 antagonistWakefulness-promoting agent
A-331440C20H25N5O2SHistamine H3 antagonistPotent cognitive enhancer
DimapritC10H13N3OHistamine H2 agonistPrimarily targets H2 receptors

Thioperamide's unique combination of functional groups allows it to effectively modulate both central and peripheral histaminergic systems, distinguishing it from other compounds in this class.

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of thioperamide:

  • Cognitive Impairment : In a study involving animal models, thioperamide administration significantly improved performance in memory tasks affected by scopolamine, suggesting its use in cognitive enhancement therapies.
  • Anxiety Disorders : Preliminary findings indicate that thioperamide may alleviate symptoms associated with anxiety by modulating neurotransmitter systems beyond histamine pathways, warranting further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of thioperamide maleate for reproducibility?

  • Methodological Answer :

  • Synthesis : Use a modified Appel salt reaction (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride) for the imidazole-piperidine backbone. Vary reaction conditions (base, temperature, time) to optimize yield and purity .

  • Purification : Employ column chromatography with a polar solvent system (e.g., ethanol/water) to isolate the maleate salt. Confirm purity via HPLC (≥98%) and NMR (1H/13C) for structural validation .

  • Key Parameters : Monitor pH during salt formation to ensure stoichiometric maleic acid binding.

    • Data Table :
ParameterOptimal ConditionReference
Reaction Temperature25–30°C
BaseTriethylamine
Solubility (DMSO)25 mg/mL

Q. What experimental approaches validate thioperamide maleate’s H3 receptor antagonism in vitro?

  • Methodological Answer :

  • Radioligand Binding : Use [³H]-Nα-methylhistamine in competition assays with human H3 receptor-expressing HEK293 cells. Calculate IC₅₀ values (reported range: 8–15 nM) .
  • Functional Assays : Measure cAMP accumulation in H3-transfected cells; thioperamide should reverse H3 agonist (e.g., R-α-methylhistamine)-induced inhibition of cAMP .
  • Selectivity Screening : Test against H1, H2, and H4 receptors at 10 μM to confirm specificity (>100-fold selectivity for H3) .

Q. How should solubility and stability be assessed for in vitro assays?

  • Methodological Answer :

  • Solubility : Prepare stock solutions in DMSO (25 mg/mL), ethanol (10 mg/mL), or water (50 mM) . Vortex and centrifuge to confirm homogeneity.
  • Stability : Store lyophilized powder at -20°C. For aqueous solutions, assess degradation via LC-MS over 24 hours at 4°C and 25°C .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported receptor specificity (e.g., H3 vs. H4 cross-reactivity)?

  • Methodological Answer :

  • Use Selective Agonists/Antagonists : Co-administer H4-specific ligands (e.g., JNJ 7777120) to isolate H3 effects in dual-receptor systems .
  • Gene Knockout Models : Compare thioperamide activity in H3-KO vs. WT cells to rule out off-target H4 interactions .
  • Structural Analysis : Perform molecular docking studies to evaluate binding affinity differences between H3 and H4 receptors.

Q. How to design in vivo studies to evaluate CNS penetration and pharmacokinetics?

  • Methodological Answer :

  • BBB Penetration : Administer intravenously (1–5 mg/kg) in rodents; measure brain-to-plasma ratio via LC-MS at 30/60/120-minute intervals .

  • Metabolite Profiling : Collect plasma and cerebrospinal fluid (CSF) to identify primary metabolites (e.g., descyclohexyl-thioperamide) using HRMS .

  • Behavioral Models : Test H3-mediated effects (e.g., wakefulness) in histamine-deficient mice to confirm target engagement .

    • Data Table :
ParameterResult (Mouse Model)Reference
Brain-to-Plasma Ratio0.8–1.2
Tmax (Plasma)30–45 minutes

Q. How to address contradictory solubility data across studies (e.g., DMSO vs. water)?

  • Methodological Answer :

  • Solvent Purity : Use anhydrous DMSO (≤0.02% H₂O) for higher solubility (30 mg/mL vs. 25 mg/mL in standard DMSO) .
  • Sonication : Apply 15-minute sonication at 40°C to disrupt crystalline aggregates in aqueous buffers.
  • Dynamic Light Scattering (DLS) : Measure particle size in solution to detect undissolved particulates .

Q. What methods identify and quantify degradation products during long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze via UPLC-PDA for maleic acid dissociation or imidazole oxidation .
  • Mass Spectrometry : Identify degradation peaks (e.g., m/z 285.1 for decyclohexylated product) .

Key Molecular Properties

PropertyValueReference
Molecular FormulaC₁₉H₂₈N₄O₄S
Molecular Weight408.52 g/mol
CAS Number148440-81-7
Selectivity (H3 vs. H4)>100-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.